![molecular formula C17H22N2O4 B6348718 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-35-8](/img/structure/B6348718.png)
8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The presence of both oxygen and nitrogen atoms in the spiro structure adds to the compound’s versatility and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. The process includes alkylation and heterocyclization reactions to form the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typical.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
What sets 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of both oxygen and nitrogen atoms in the spiro structure. This unique configuration enhances its chemical reactivity and potential for diverse applications in research and industry .
Biological Activity
8-Methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, examining relevant research findings, case studies, and data that highlight its pharmacological potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H22N2O
- Molecular Weight : 318.37 g/mol
- CAS Number : 1326808-35-8
The structure includes a spirocyclic framework which is known to influence biological activity through interactions with various biological targets.
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been a focal point in recent studies. Preliminary investigations suggest that it may inhibit cell proliferation in certain cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |
A549 (Lung) | 12.5 | Inhibition of PI3K/Akt pathway |
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Research indicates that it could reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurotoxicity.
Case Studies
-
Study on Antimicrobial Efficacy :
A study analyzed the antimicrobial properties of spiro compounds similar to this compound. Results showed significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL. -
Anticancer Activity Assessment :
In vitro tests were conducted on various cancer cell lines where the compound demonstrated dose-dependent cytotoxicity, with an IC50 value lower than many standard chemotherapeutics. -
Neuroprotective Study :
A recent study evaluated the neuroprotective effects of the compound in a rat model of oxidative stress-induced neurotoxicity, showing a marked reduction in markers of inflammation and neuronal death.
Properties
IUPAC Name |
8-methyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-5-3-4-6-13(12)15(20)19-14(16(21)22)11-23-17(19)7-9-18(2)10-8-17/h3-6,14H,7-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBMORQSPCTZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(COC23CCN(CC3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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